molecular formula C17H16FN5O2S2 B11592594 2-[({4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl)sulfanyl]ethyl thiophene-2-carboxylate

2-[({4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl)sulfanyl]ethyl thiophene-2-carboxylate

Cat. No.: B11592594
M. Wt: 405.5 g/mol
InChI Key: UPPAKUVOXQBVIB-UHFFFAOYSA-N
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Description

2-[({4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl)sulfanyl]ethyl thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a triazine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl)sulfanyl]ethyl thiophene-2-carboxylate typically involves multiple steps. One common route starts with the preparation of 4-fluorophenylamine, which is then reacted with cyanuric chloride to form an intermediate triazine compound. This intermediate is further reacted with thiophene-2-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-[({4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl)sulfanyl]ethyl thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone .

Scientific Research Applications

2-[({4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl)sulfanyl]ethyl thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[({4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl)sulfanyl]ethyl thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[({4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl)sulfanyl]ethyl thiophene-2-carboxylate apart is its unique combination of a thiophene ring and a triazine ring, which imparts distinct chemical properties and potential biological activities. This structural uniqueness makes it a valuable compound for further research and development .

Properties

Molecular Formula

C17H16FN5O2S2

Molecular Weight

405.5 g/mol

IUPAC Name

2-[[4-amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methylsulfanyl]ethyl thiophene-2-carboxylate

InChI

InChI=1S/C17H16FN5O2S2/c18-11-3-5-12(6-4-11)20-17-22-14(21-16(19)23-17)10-26-9-7-25-15(24)13-2-1-8-27-13/h1-6,8H,7,9-10H2,(H3,19,20,21,22,23)

InChI Key

UPPAKUVOXQBVIB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)OCCSCC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N

Origin of Product

United States

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